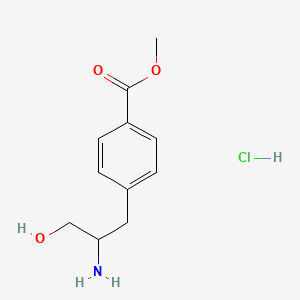
methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is an amino acid ester hydrochloride, which plays a significant role in the preparation of novel pharmaceuticals and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride typically involves an esterification reaction. This process includes the reaction of 4-(2-amino-3-hydroxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Halogens, nucleophiles; conditionsvarying depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of biological systems and the development of novel pharmaceuticals.
Industry: In the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the preparation of HCV helicase inhibitors, the compound interacts with the viral helicase enzyme, inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(aminomethyl)benzoate hydrochloride
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 4-(hydroxymethyl)benzoate
Uniqueness
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is unique due to its specific structure, which includes both an amino and a hydroxy group on the propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and biological research.
Propriétés
IUPAC Name |
methyl 4-(2-amino-3-hydroxypropyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13;/h2-5,10,13H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCXXSVTAOFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
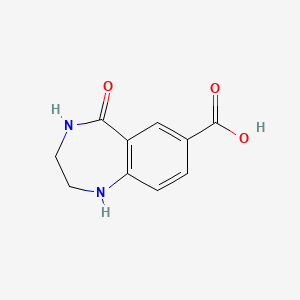

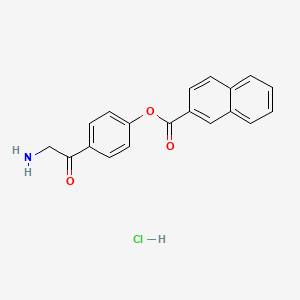
![(4E,11S)-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6609237.png)
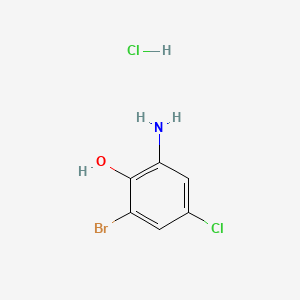

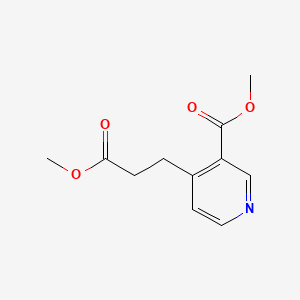

![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
